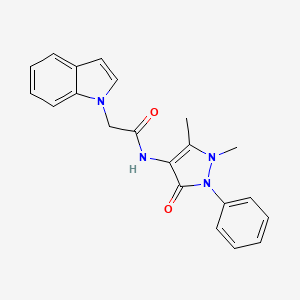![molecular formula C26H34N2O2 B12452875 {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B12452875.png)
{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 {1-[3-(苄氧基)苄基]哌啶-4-基}(3-甲基哌啶-1-基)甲酮 是一种复杂的有机分子,其特征在于哌啶环、苄氧基苄基和甲酮部分。
准备方法
合成路线和反应条件
{1-[3-(苄氧基)苄基]哌啶-4-基}(3-甲基哌啶-1-基)甲酮 的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的方法是使用苄氧基苄基卤代物对哌啶衍生物进行烷基化,然后通过羰基化反应引入甲酮基团。反应条件通常需要使用强碱,例如氢化钠或叔丁醇钾,以及二甲基甲酰胺或四氢呋喃等溶剂。
工业生产方法
在工业环境中,该化合物的生产可能涉及优化的反应条件,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器,这允许更好地控制反应参数并提高可扩展性。此外,催化剂和自动化系统的使用可以提高合成过程的效率。
化学反应分析
反应类型
化合物 {1-[3-(苄氧基)苄基]哌啶-4-基}(3-甲基哌啶-1-基)甲酮 可以发生各种化学反应,包括:
氧化: 苄氧基可以被氧化成苯甲醛衍生物。
还原: 甲酮部分中的羰基可以被还原成醇。
取代: 哌啶环可以进行亲核取代反应,其中苄氧基苄基可以被其他取代基取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在碱的存在下。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,苄氧基的氧化产生苯甲醛衍生物,而甲酮基的还原产生醇。
科学研究应用
化合物 {1-[3-(苄氧基)苄基]哌啶-4-基}(3-甲基哌啶-1-基)甲酮 具有多种科学研究应用:
化学: 它用作合成更复杂分子的构建块,可用于各种有机反应。
生物学: 该化合物可用于涉及受体结合和酶抑制的研究。
工业: 该化合物可用于生产特种化学品和材料。
作用机制
{1-[3-(苄氧基)苄基]哌啶-4-基}(3-甲基哌啶-1-基)甲酮 的作用机制涉及它与特定分子靶标(如受体或酶)的相互作用。苄氧基苄基可能有助于与疏水口袋结合,而哌啶环可以与极性残基相互作用。甲酮部分可能参与氢键或其他相互作用,从而稳定化合物与其靶标的结合。
相似化合物的比较
类似化合物
- {1-[3-(甲氧基)苄基]哌啶-4-基}(3-甲基哌啶-1-基)甲酮
- {1-[3-(乙氧基)苄基]哌啶-4-基}(3-甲基哌啶-1-基)甲酮
独特性
{1-[3-(苄氧基)苄基]哌啶-4-基}(3-甲基哌啶-1-基)甲酮 的独特性在于其官能团的特定组合,赋予其独特的化学和生物学特性。特别是苄氧基可能增强化合物的亲脂性和结合亲和力,与具有不同取代基的类似化合物相比。
属性
分子式 |
C26H34N2O2 |
|---|---|
分子量 |
406.6 g/mol |
IUPAC 名称 |
(3-methylpiperidin-1-yl)-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C26H34N2O2/c1-21-7-6-14-28(18-21)26(29)24-12-15-27(16-13-24)19-23-10-5-11-25(17-23)30-20-22-8-3-2-4-9-22/h2-5,8-11,17,21,24H,6-7,12-16,18-20H2,1H3 |
InChI 键 |
NCLXKUMCUJYMSE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


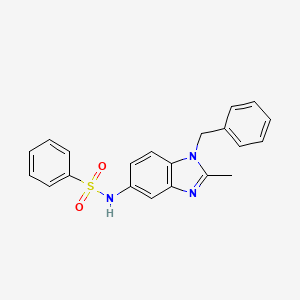
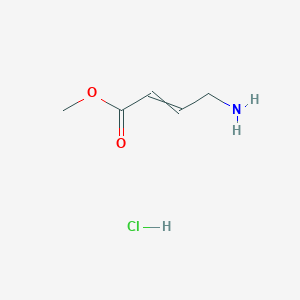
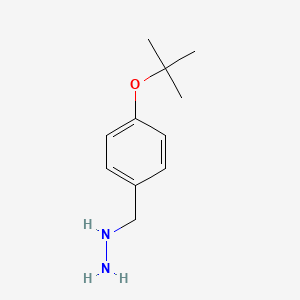
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12452801.png)
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12452803.png)
![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12452812.png)
methanone](/img/structure/B12452817.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12452818.png)
![N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide; triethylamine](/img/structure/B12452820.png)
![(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12452822.png)
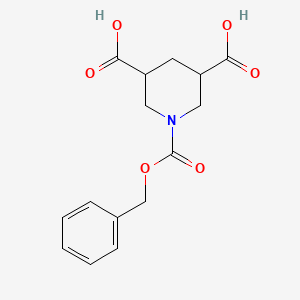
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate](/img/structure/B12452830.png)

